2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
The compound 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and its derivatives have been synthesized through various chemical reactions. A study detailed the synthesis of related compounds by reacting 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone, followed by condensation with 4-nitrotoluene-2-sulfonyl chloride to give specific sulphonamide derivatives. These derivatives were further reacted with various substituted aldehydes to give chalcone derivatives, and then with 2-aminobenzenethiol to produce benzothiazole derivatives, which have been studied for their antimicrobial activity against different bacterial species (Patel, Nimavat, Vyas, & Patel, 2011).
Antimicrobial Properties
Various derivatives of the compound have been synthesized and studied for their antimicrobial properties. For instance, pyridine derivatives containing substituted benzothiazolylamino-sulfonyl groups have shown considerable antibacterial activity (Patel & Agravat, 2009). Similarly, thiadiazol-sulfonyl piperazine derivatives have been synthesized and shown to exhibit antibacterial activities (Qi, 2014).
Crystal Structure and Computational Studies
The crystal structures of certain derivatives, like oxadiazol-piperazine derivatives, have been determined through X-ray diffraction studies. Computational studies, such as density functional theory (DFT) calculations, have been employed to understand the reactive sites and nature of the molecules, revealing intermolecular hydrogen bonds and interactions contributing to crystal packing (Kumara et al., 2017).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-15-3-5-16(6-4-15)32(28,29)13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)31-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPIBPIOZJGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.